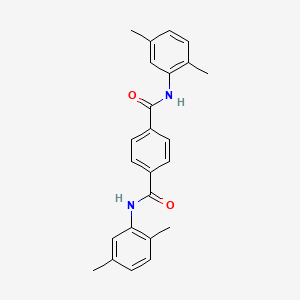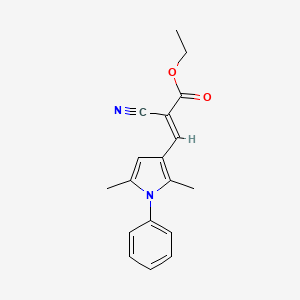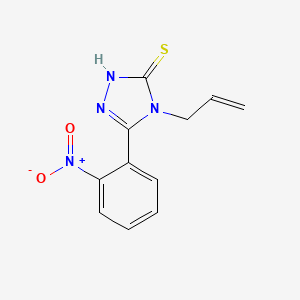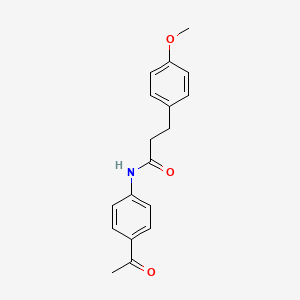
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide, also known as AMPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of amides and is a white crystalline powder with a molecular weight of 277.33 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell growth. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the invasion and metastasis of cancer cells, making it a potential candidate for the treatment of metastatic cancers. In terms of its anti-inflammatory effects, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for its therapeutic use. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
In conclusion, N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has shown potential therapeutic applications in cancer research and inflammation. Its mechanism of action involves inhibition of enzymes and pathways involved in cancer cell growth and inflammation. Future research is needed to fully understand its therapeutic potential and identify potential targets for its use.
Méthodes De Synthèse
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide is synthesized through a multistep reaction, starting with the reaction of 4-acetylphenol with 4-methoxybenzaldehyde in the presence of a base to form 4-acetylphenyl-4-methoxybenzyl alcohol. The alcohol is then oxidized to form the corresponding aldehyde, which is then reacted with 3-aminopropionitrile to form the desired amide product.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(22-2)11-4-14/h3-4,6-11H,5,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAJSRDVSVJKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5755394.png)
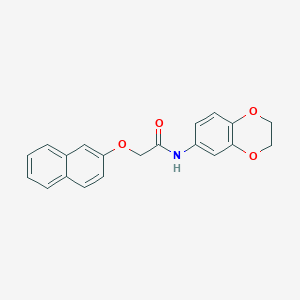

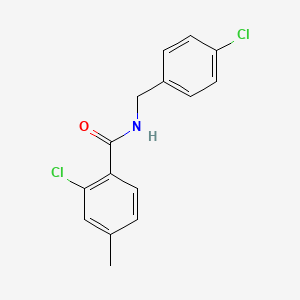
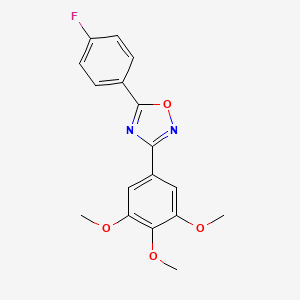
![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
